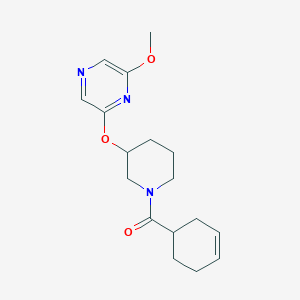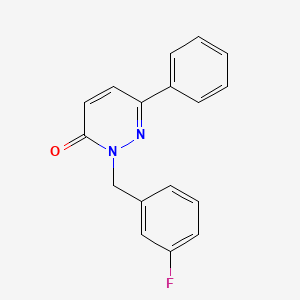
2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The “2-(3-fluorobenzyl)-6-phenyl” part suggests that the compound has a fluorobenzyl group at the 2nd position and a phenyl group at the 6th position of the pyridazinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a phenyl ring, and a fluorobenzyl group. The fluorine atom in the fluorobenzyl group is highly electronegative, which could influence the chemical behavior of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could make the compound more lipophilic, and the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Material Science Applications
Polyphilic Hydrogen Bonded Block Molecules : A study by Vogel et al. (2017) explored semiperfluorinated chains and oligo(dimethylsiloxy) segments, leading to the formation of mesomorphic properties and columnar LC phases. This research illustrates the application of fluorinated compounds in creating materials with specific structural and phase properties (Vogel et al., 2017).
Novel Synthesis of 4-Fluoropyridines : Wittmann et al. (2006) developed a novel synthetic route to 4-fluoropyridines, showcasing the potential of fluorinated compounds in synthesizing structurally diverse molecules with possible applications in various domains, including pharmaceuticals and agrochemicals (Wittmann et al., 2006).
Biological and Pharmaceutical Research
Antitumor Benzothiazoles : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, demonstrating potent cytotoxicity against certain cancer cell lines. This work highlights the potential of fluorinated compounds in the development of new antitumor agents (Hutchinson et al., 2001).
Antibacterial Thiadiazolotriazinones : A study by Holla et al. (2003) on the synthesis of fluorine-containing thiadiazolotriazinones reported promising antibacterial activity. This illustrates the role of fluorinated compounds in creating effective antibacterial agents (Holla et al., 2003).
Catalysis and Synthetic Methodologies
- Catalytic Fluoromethylation : Koike and Akita (2016) discussed the use of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds, emphasizing the importance of fluorinated compounds in developing new synthetic methodologies (Koike & Akita, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSBLGKAOGKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)
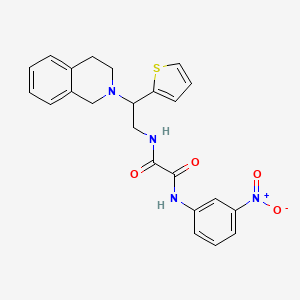
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)
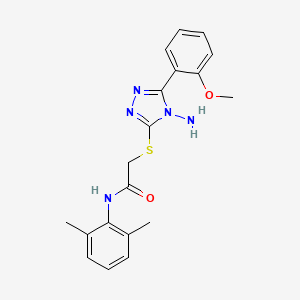
![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)
![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)
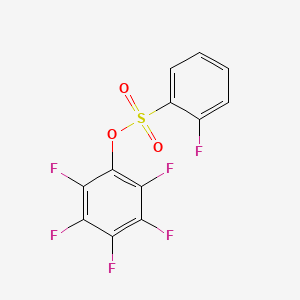
![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)
![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)

